1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is a powder at room temperature . The IUPAC name for this compound is 1-(3-phenylpropanoyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-5,13H,6-11H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 261.32 .Scientific Research Applications
Synthesis and Chemical Properties
Low-Density Lipoprotein Receptor Upregulator : A practical synthesis method has been developed for an LDL receptor upregulator using a derivative of 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid, showcasing its potential in lipid regulation and cardiovascular research (Ito et al., 2002).
Spectroscopic Properties : The spectroscopic properties of related piperidine-carboxylic acid compounds have been studied using various techniques, providing insights into their structural and electronic characteristics (Devi, Bishnoi, & Fatma, 2020).
Chemical Synthesis : Research has explored the synthesis of various substituted piperidines from serine, highlighting the versatility of piperidine-carboxylic acids in synthetic organic chemistry (Acharya & Clive, 2010).
X-ray Diffraction Analysis : The molecular structure and hydrogen bonding patterns of piperidine-4-carboxylic acid complexes have been examined, contributing to a deeper understanding of their crystalline structures (Komasa et al., 2008).
Biomedical Research
Cancer Research : Compounds derived from this compound have shown promise as Aurora kinase inhibitors, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Matrix Metalloproteinase Inhibition : Carboxylic acid-based inhibitors containing substituted piperidine, derived from this compound, have shown high efficacy in inhibiting matrix metalloproteinases, which are relevant in various diseases including cancer (Pikul et al., 2001).
Industrial Applications
Catalysis : Piperidine-4-carboxylic acid functionalized nanoparticles have been developed for use as nanomagnetic reusable catalysts, demonstrating the compound's utility in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Electrolytic Coloring of Aluminum : In the context of anodized aluminum coloring, the use of piperidine-4-carboxylic acid as an additive has been studied to enhance the throwing power and resistance to oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Properties
IUPAC Name |
1-(3-phenylpropanoyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-5,13H,6-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOSVYASWDJHLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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